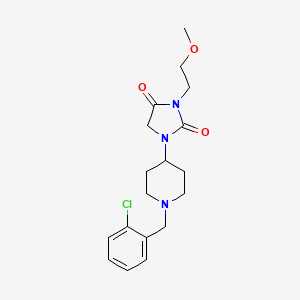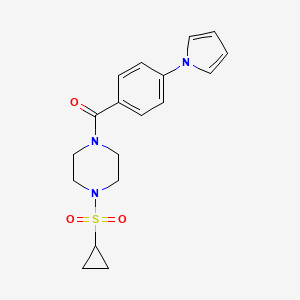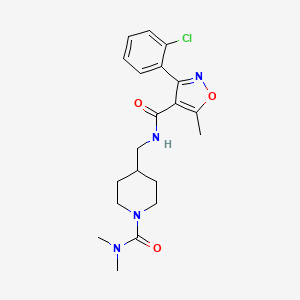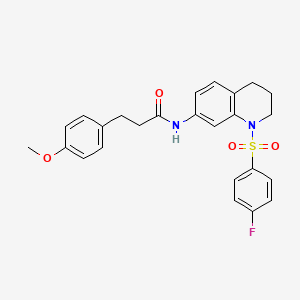
FC(Coc1=nnc=C1N)(F)F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organometallic and coordination compounds often involves the use of transition metals and ligands that can form stable structures with interesting properties. For instance, the synthesis of cobalt carbodiimide (CoNCN) and nickel carbodiimide (NiNCN) involves the formation of metastable phases with hexagonal systems and strong antiferromagnetic spin-spin coupling, similar to CoO and NiO oxides . Additionally, the synthesis of unsymmetrical Schiff-base complexes with nickel(II) and copper(II) has been reported, where the ferrocenyl (Fc) donor and mixed sandwich acceptor Cp*Ru(eta(6)-salicylidene) form robust neutral binuclear and ionic trinuclear complexes . These syntheses are guided by the principles of covalent bonding and the design of molecular structures, as discussed in the context of covalent organic frameworks (COFs) and the chemical-formula theory .
Molecular Structure Analysis
The molecular structure of compounds like CoNCN and NiNCN is characterized by octahedral coordination of transition-metal ions and carbodiimide shapes with C=N double bonds . In the case of the unsymmetrical Schiff-base complexes, the structure includes a square planar environment around the Ni(II) ion and partial delocalization of the heteroconjugated frameworks . The molecular structure is crucial for understanding the properties and reactivity of these compounds, as it dictates the spatial arrangement of atoms and the distribution of electrons.
Chemical Reactions Analysis
The reactivity of these compounds can be influenced by their molecular structure and the presence of certain functional groups. For example, the radical anions FCN− and FNC− exhibit different properties due to their isomeric structures, with FCN− being more similar to CO2− and FNC− behaving like a pseudo-dihalogen anion . The reaction of F atoms with CO to produce the free radical FCO is another example of a chemical reaction that leads to the formation of new compounds with distinct infrared and ultraviolet spectra .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures and the types of chemical bonds they contain. For instance, the Schiff-base complexes exhibit second-order nonlinear optical properties, which increase with nuclearity, and their UV-visible spectra are dominated by LMCT, MLCT, and pi-pi* transitions . The magnetic properties of compounds like CoNCN and NiNCN are characterized by antiferromagnetic behavior due to strong spin-spin coupling . The photocatalytic reduction of CO2 to CH3OH using α-Fe2O3/g-C3N4 composites demonstrates the potential of these materials for applications in sustainable chemistry .
Applications De Recherche Scientifique
- Des chercheurs de l'Université d'Osaka ont conçu de manière systématique cette molécule en construisant des orbitales électroniques appropriées. Le comportement semi-conducteur du composé ouvre des possibilités pour les dispositifs électroniques de nouvelle génération .
- En microchimie, le contrôle précis des réactions chimiques à l'échelle microscopique est crucial. Les propriétés uniques de ce composé pourraient trouver des applications dans les microréacteurs ou les dispositifs de laboratoire sur puce .
Électronique et semi-conducteurs avancés
Pinces optiques et microchimie
En résumé, le composé « FC(Coc1=nnc=C1N)(F)F » représente une réalisation remarquable dans la conception de matériaux, avec des applications potentielles allant de l'électronique à la biomédecine, en passant par la sécurité et bien plus encore. Sa capacité à absorber sélectivement la lumière NIR tout en restant transparent ouvre des voies prometteuses pour l'exploration scientifique et les progrès technologiques . 🌟
Propriétés
IUPAC Name |
5-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O/c6-5(7,8)2-12-4-3(9)1-10-11-4/h1H,2,9H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXITYBDEAMUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B2548477.png)
![Methyl 4-[(6-chloropyridin-3-yl)methoxy]benzoate](/img/structure/B2548479.png)
![(Z)-tert-butyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2548481.png)

![(E)-N-[(3-Fluorophenyl)methylidene]hydroxylamine](/img/structure/B2548484.png)
![N-[(2-chlorophenyl)methyl]-4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide](/img/structure/B2548486.png)

![N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2548491.png)



